

3,5-Dichlorothioanisole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dichlorothioanisole**

Cat. No.: **B1200717**

[Get Quote](#)

An In-depth Technical Guide to **3,5-Dichlorothioanisole**: Chemical Properties and Applications

Introduction

3,5-Dichlorothioanisole, also known as 1,3-dichloro-5-(methylthio)benzene, is an organosulfur compound belonging to the thioanisole family.^{[1][2]} It is a significant compound for researchers in environmental science, the food and beverage industry, and synthetic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

3,5-Dichlorothioanisole is a liquid at room temperature with a distinct, potent odor.^[1] Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ Cl ₂ S	[1] [2]
Molecular Weight	193.09 g/mol	[1] [2]
CAS Number	68121-46-0	[1] [2]
Appearance	Liquid	
Odor	Strong, musty, reminiscent of mold	[1]
Melting Point	170-171 °C (for the corresponding sulfone, not the thioanisole itself)	[1] [2] [3]
Boiling Point	262-263 °C (lit.)	[1] [2] [3]
	145 °C / 20 mmHg	
Density	1.349 g/mL at 25 °C (lit.)	[1] [3]
Refractive Index	n _{20/D} 1.613 (lit.)	[1] [3]
Flash Point	>230 °F (>110 °C)	[1] [2]
Vapor Pressure	0.0365 mmHg at 25°C	[1]
Solubility	Not specified in provided data	[1]
Storage Temperature	Room Temperature, sealed in dry conditions	[1] [3]

Synthesis and Reactivity

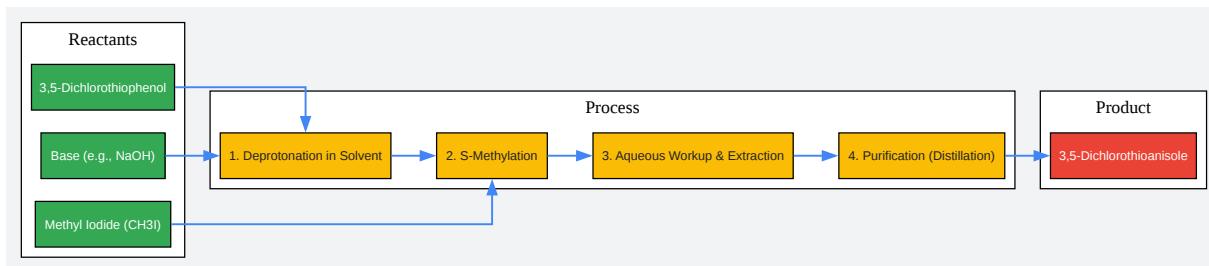
While specific experimental protocols for the synthesis of **3,5-Dichlorothioanisole** are not detailed in the provided search results, a general method for preparing aryl methyl sulfides involves the treatment of nitroarenes with (methylthio)trimethylsilane and cesium carbonate in dimethylsulfoxide.[\[1\]](#) A more common and illustrative laboratory-scale synthesis would involve the S-methylation of the corresponding thiophenol.

Experimental Protocol: Synthesis via S-methylation of 3,5-Dichlorothiophenol

This protocol describes a representative method for the synthesis of **3,5-Dichlorothioanisole**.

Objective: To synthesize **3,5-Dichlorothioanisole** by methylating 3,5-Dichlorothiophenol.

Materials:

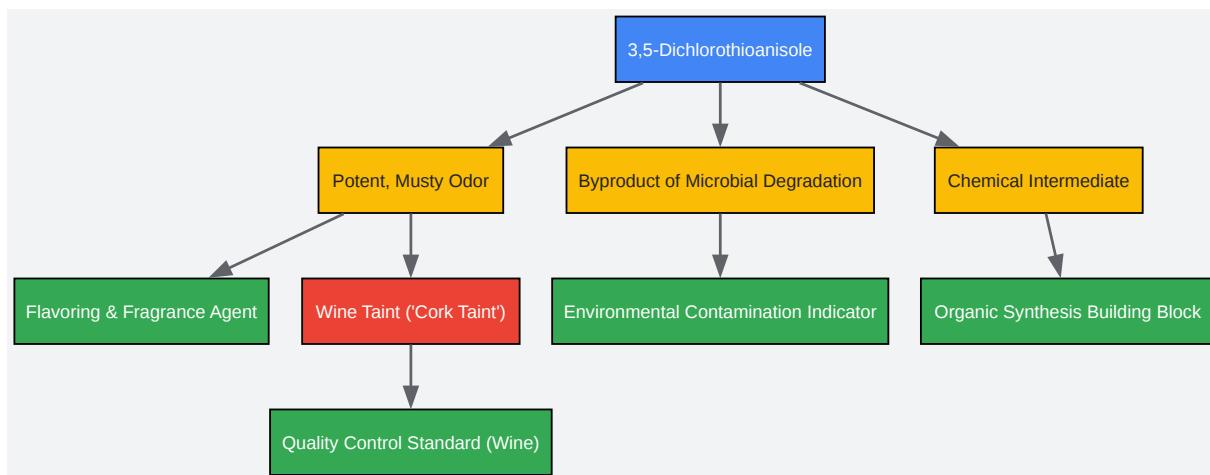

- 3,5-Dichlorothiophenol
- Methyl iodide (CH_3I)
- Sodium hydroxide (NaOH) or another suitable base
- Ethanol or Methanol (as solvent)
- Diethyl ether or Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Deprotonation: Dissolve 3,5-Dichlorothiophenol in ethanol in a round-bottom flask. Add a stoichiometric equivalent of sodium hydroxide to form the sodium thiophenolate salt. Stir the

mixture at room temperature for 30 minutes.

- **Methylation:** To the solution of the thiophenolate, add a slight excess (1.1 equivalents) of methyl iodide dropwise. The reaction is typically exothermic.
- **Reaction Completion:** Stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, remove the solvent using a rotary evaporator. Add water to the residue and extract the product with diethyl ether or dichloromethane (3x).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **3,5-Dichlorothioanisole**.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3,5-Dichlorothioanisole**.

Applications and Industrial Relevance

3,5-Dichlorothioanisole has several niche but important applications stemming from its distinct chemical properties.

- Flavoring and Fragrance Industry: Due to its potent and distinct musty or moldy-like odor, it is used in small quantities as a flavoring agent and fragrance component in products like perfumes, soaps, and cosmetics to create unique scent profiles.[\[1\]](#)
- Environmental Monitoring: The compound is a known byproduct of the microbial degradation of chlorophenols.[\[1\]](#) Its presence in soil or water can serve as an indicator of environmental contamination, prompting remediation efforts.[\[1\]](#)
- Wine Industry: In the wine industry, **3,5-Dichlorothioanisole** is paradoxically known for causing an off-flavor known as "cork taint".[\[1\]](#) However, this property also makes it useful as a standard in quality control testing to identify tainted batches and prevent their distribution.[\[1\]](#)
- Research and Development: As a halogenated aromatic sulfide, it serves as a building block in organic synthesis. It is categorized as a bulk drug intermediate, suggesting its use in the synthesis of more complex molecules, potentially for pharmaceutical applications.[\[2\]](#) For instance, the 3,5-dichloro-substituted phenyl group is a feature in some drug candidates, such as the thyroid hormone receptor β agonist MGL-3196.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Properties and applications of **3,5-Dichlorothioanisole**.

Safety and Handling

3,5-Dichlorothioanisole is classified as an irritant.[\[1\]](#)[\[3\]](#) Proper safety precautions must be observed when handling this chemical.

- Hazard Statements:
 - H315: Causes skin irritation.[\[2\]](#)[\[3\]](#)[\[5\]](#)
 - H319: Causes serious eye irritation.[\[3\]](#)[\[5\]](#)
 - H335: May cause respiratory irritation.[\[3\]](#)[\[5\]](#)
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[3\]](#)[\[5\]](#)
 - P264: Wash skin thoroughly after handling.[\[5\]](#)

- P280: Wear protective gloves/eye protection/face protection.[5]
- P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]

It is recommended to handle this compound in a well-ventilated area or a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. [5][7] Store the container tightly closed in a dry, cool place.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. healthchems.lookchem.com [healthchems.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. 3,5-DICHLOROTHIOANISOLE | 68121-46-0 [amp.chemicalbook.com]
- 4. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihdropyridazin-3-yl)oxy]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3,5-Dichlorothioanisole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200717#3-5-dichlorothioanisole-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com